molecular formula C21H35NO3 B11820031 tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate

tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate

Cat. No.: B11820031
M. Wt: 349.5 g/mol
InChI Key: FJVJLCHQFIDUCO-QRFRQXIXSA-N
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Description

tert-Butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate is a complex organic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate typically involves multi-step organic reactions. One common approach is the esterification of a suitable carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral centers make it a valuable tool for investigating stereospecific biological processes.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-(3-hydroxypentyl)carbamate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

tert-Butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate is unique due to its specific stereochemistry and the presence of multiple functional groups

Properties

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate

InChI

InChI=1S/C21H35NO3/c1-8-16(2)20(22(6)15-17-12-10-9-11-13-17)18(24-7)14-19(23)25-21(3,4)5/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20-/m0/s1

InChI Key

FJVJLCHQFIDUCO-QRFRQXIXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1

Origin of Product

United States

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